1,2-Bis(trifluoromethyl)-3,4-diaminobenzene
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Overview
Description
1,2-Bis(trifluoromethyl)-3,4-diaminobenzene is a fluorinated aromatic compound characterized by the presence of two trifluoromethyl groups and two amino groups on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(trifluoromethyl)-3,4-diaminobenzene can be synthesized through various methods. One common approach involves the copper-mediated trifluoromethylation of arynes. In this method, aryne precursors react with [CuCF3] in the presence of an oxidant such as DDQ, resulting in the formation of 1,2-bis(trifluoromethyl)arenes under mild conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethyl)-3,4-diaminobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
1,2-Bis(trifluoromethyl)-3,4-diaminobenzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: The compound is explored for its potential use in pharmaceuticals, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)-3,4-diaminobenzene involves its interactions with molecular targets and pathways. The compound’s trifluoromethyl groups contribute to its electron-withdrawing properties, affecting its reactivity and interactions with other molecules. The amino groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s overall behavior.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups at the 1 and 4 positions of the benzene ring, differing from 1,2-Bis(trifluoromethyl)-3,4-diaminobenzene in the position of the trifluoromethyl groups and the absence of amino groups.
4-(Trifluoromethyl)benzene-1,2-diamine: This compound has a single trifluoromethyl group and two amino groups, making it structurally similar but less fluorinated.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and amino groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H6F6N2 |
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Molecular Weight |
244.14 g/mol |
IUPAC Name |
3,4-bis(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)3-1-2-4(15)6(16)5(3)8(12,13)14/h1-2H,15-16H2 |
InChI Key |
GFYIDKJYBLCSIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)N)N |
Origin of Product |
United States |
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